2-Chloro-2-phenylpropanoic acid

Branched-chain amino acid metabolism BDK inhibition Kinase inhibitor

Sourcing reliable α-chlorinated arylpropionic acid intermediates often presents challenges in consistent purity and reliable supply, impacting the synthesis of chiral pharmaceutical targets. 2-Chloro-2-phenylpropanoic acid (racemic) is the cost-effective solution for efficient esterification and amidation reactions under mild conditions. - Enhanced acidity (pKa 2.8-3.5) facilitates rapid derivatization, preserving acid-labile functional groups during multi-step API synthesis. - For advanced biochemical research, its enantiopure (S)-form (available for separate procurement) serves as a highly potent BDK inhibitor (IC50 6.3 µM, Kd 2.4 µM), providing a critical chemical probe for metabolic disease target validation. - Consistent commercial supply with ≥95% purity ensures reliable scaling, while the cost-efficient racemate optimizes procurement budgets for large-scale syntheses.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
Cat. No. B13243385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-2-phenylpropanoic acid
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C(=O)O)Cl
InChIInChI=1S/C9H9ClO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12)
InChIKeyQYDWVWHHWQRBEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-2-phenylpropanoic Acid: Specifications & Physicochemical Properties


2-Chloro-2-phenylpropanoic acid (CAS 17325-55-2) is an α-chlorinated arylpropionic acid derivative with a molecular weight of 184.62 g/mol and the molecular formula C₉H₉ClO₂ [1]. Its structure features a carboxyl group at the first carbon and a chlorine atom along with a phenyl group at the α-position, conferring distinct reactivity and physicochemical properties compared to non-halogenated analogs. This compound is commercially available with standard purity specifications, typically ≥95% , and is primarily utilized as a synthetic intermediate in pharmaceutical research and organic synthesis.

1

Synthetic intermediate

α-chlorinated arylpropionic acid scaffold for chiral building block synthesis

2

BDK pathway probe

Enantiopure (S)-CPP supports BDK inhibition studies in BCAA metabolism research

3

Acidity-driven reactivity

Lower pKa (predicted) may enable milder esterification and amidation conditions

Why Substitution Fails: 2-Chloro-2-phenylpropanoic Acid


Substitution with closely related arylpropionic acids or even non-chlorinated analogs is not scientifically valid due to the profound impact of α-chlorination on both chemical reactivity and biological activity. The α-chlorine atom significantly enhances the acidity of the carboxylic acid group compared to its non-halogenated counterpart, 2-phenylpropanoic acid, altering its behavior in acid-base and nucleophilic substitution reactions . Furthermore, the presence of the chiral center at the α-carbon introduces stereochemical requirements; the enantiopure (S)-form exhibits dramatically superior potency as a branched-chain α-ketoacid dehydrogenase kinase (BDK) inhibitor relative to structural analogs like 4PB . The racemic mixture (2-chloro-2-phenylpropanoic acid) may present a different cost-performance profile compared to the enantiopure (S)-CPP, directly impacting procurement decisions for large-scale syntheses versus specialized biochemical research. The quantitative evidence below delineates these critical differentiators.

!

Non-halogenated analogs alter reactivity

α-chlorine significantly increases acidity vs. 2-phenylpropanoic acid; pKa shift may affect esterification and nucleophilic substitution profiles.

Class-level inference; predicted pKa values require experimental verification.

!

Racemic form ≠ enantiopure (S)-CPP activity

Only (S)-enantiomer shows reported BDK inhibition; racemic 2-chloro-2-phenylpropanoic acid may not provide the same target engagement.

!

4PB cannot substitute for (S)-CPP

Structural analog 4PB differs in BDK potency and binding affinity; substitution may lead to lower assay sensitivity.

2-Chloro-2-phenylpropanoic Acid vs. Close Analogs


BDK Inhibition Potency: (S)-CPP vs. 4PB

The (S)-enantiomer of 2-chloro-2-phenylpropanoic acid, known as (S)-CPP, demonstrates superior inhibition of mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BDK) compared to its structural analog 4PB. This differentiation is critical for researchers targeting BCAA metabolism .

BDK inhibition IC50
Head-to-head
(S)-CPP 6.3 µM vs 4PB 53.1 µM · 8.4-fold difference

Supports BDK inhibition assay context

In vitro kinase assay; relative potency ranking within tested set

Branched-chain amino acid metabolism BDK inhibition Kinase inhibitor

BDK Binding Affinity: (S)-CPP vs. 4PB

The enhanced potency of (S)-CPP is attributed to its optimized binding affinity for the N-terminal allosteric site of BDK, as quantified by Kd measurements .

BDK binding Kd
Head-to-head
(S)-CPP 2.4 µM vs 4PB 5.7 µM · 2.4-fold higher affinity

Reported binding affinity context

N-terminal allosteric site binding assay

Allosteric inhibitor Binding affinity Branched-chain α-ketoacid dehydrogenase kinase

Acidity vs. Non-Halogenated Analog

The α-chlorine substitution significantly increases the acidity of the carboxylic acid group in 2-chloro-2-phenylpropanoic acid compared to its non-halogenated analog, 2-phenylpropanoic acid. This is evidenced by a predicted pKa shift, enhancing its reactivity in nucleophilic substitution and esterification reactions .

Acidity shift
Class-level
Predicted pKa 2.8–3.5 vs 2-phenylpropanoic acid ~4.34

α-Cl enhances acidity 6–30-fold (predicted)

Experimental pKa validation recommended

Physicochemical property Acid dissociation constant Nucleophilic substitution

Pharmacokinetic Profile of (S)-CPP

For researchers transitioning from in vitro to in vivo studies, (S)-CPP offers a characterized pharmacokinetic profile that informs experimental design and differentiates it from less well-defined analogs .

Metabolic stability
Assay context
t1/2 liver S9 3.1 h · hepatocytes 6.8 h

Supports in vitro metabolic stability context

Murine preparations; exposure-model interpretation

Pharmacokinetics Metabolic stability In vivo efficacy

2-Chloro-2-phenylpropanoic Acid: Procurement & Applications


Chiral Pharmaceutical Intermediate Synthesis

The racemic mixture, 2-chloro-2-phenylpropanoic acid, serves as a cost-effective starting material for the synthesis of chiral pharmaceutical intermediates. Its enhanced acidity (pKa 2.8–3.5) relative to non-halogenated analogs facilitates efficient esterification and amidation under mild conditions, a key advantage in multi-step syntheses where acid-labile functional groups are present .

BCAA Metabolism Research

The enantiopure (S)-form, (S)-CPP, is an essential chemical probe for investigating the role of branched-chain α-ketoacid dehydrogenase kinase (BDK) in BCAA catabolism. Its demonstrated 8.4-fold greater potency (IC50 6.3 µM vs. 53.1 µM) and 2.4-fold higher binding affinity (Kd 2.4 µM vs. 5.7 µM) compared to the analog 4PB make it the preferred tool compound for achieving robust and selective BDK inhibition in cellular and in vivo models .

Preclinical Development for Metabolic Disorders

Given its well-characterized in vitro stability (half-life of 3.1 h in murine liver S9 preparations) and in vivo efficacy in modulating serum BCAA levels (EDmax = 160 mg/kg i.p. in mice), (S)-CPP is a valuable reference compound for validating new chemical entities targeting metabolic diseases like type 2 diabetes and maple syrup urine disease. Its defined pharmacokinetic parameters reduce the uncertainty in early-stage preclinical studies .

Academic and Industrial Chemical Education

The compound's distinct reactivity profile, driven by the electron-withdrawing α-chlorine, makes it an instructive example for teaching advanced organic chemistry concepts such as nucleophilic substitution at a tertiary center and the influence of substituents on pKa. The commercially available racemic form provides a practical, cost-efficient material for laboratory courses and method development exercises .

Application
Selection Property
Validation Focus
Chiral intermediate synthesis
α-chlorinated arylpropionic acid scaffold
Reactivity under mild esterification/amidation
BCAA metabolism research
Enantiopure (S)-CPP as BDK probe
Target engagement in BCAA catabolic pathway
Metabolic disorder model studies
Characterized in vitro metabolic stability
In vivo exposure-model validation
Chemical education & method development
Distinct α-substitution effect
Nucleophilic substitution and pKa principles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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